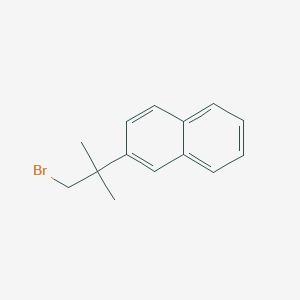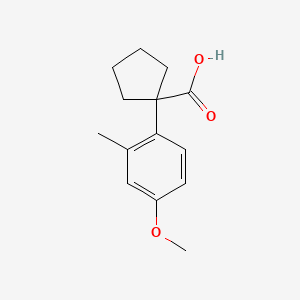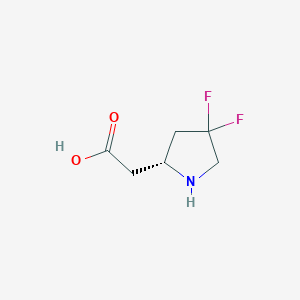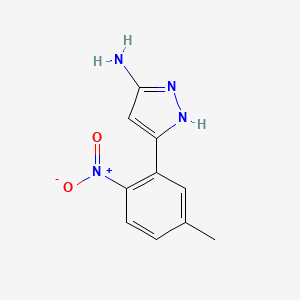
5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 5-methyl-2-nitrophenyl group and an amine group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-2-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as the use of catalysts or solvents to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Cyclization: Acidic or basic conditions, depending on the specific reaction.
Major Products Formed
Reduction: 5-(5-methyl-2-aminophenyl)-1H-pyrazol-3-amine.
Substitution: Various substituted pyrazole derivatives.
Cyclization: Complex heterocyclic compounds.
科学研究应用
5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-methyl-2-nitrophenol: A related compound with similar structural features but different functional groups.
5-methyl-2-nitrobenzoic acid: Another related compound with a carboxylic acid group instead of the pyrazole ring.
Uniqueness
5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine is unique due to the presence of both the nitrophenyl and pyrazole moieties, which confer distinct chemical and biological properties
属性
分子式 |
C10H10N4O2 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O2/c1-6-2-3-9(14(15)16)7(4-6)8-5-10(11)13-12-8/h2-5H,1H3,(H3,11,12,13) |
InChI 键 |
PKCIBINAFPGCGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C2=CC(=NN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




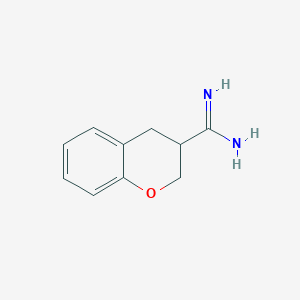
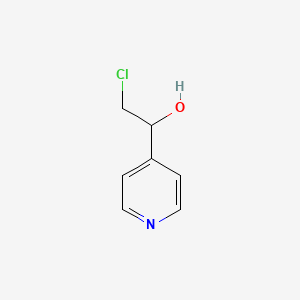
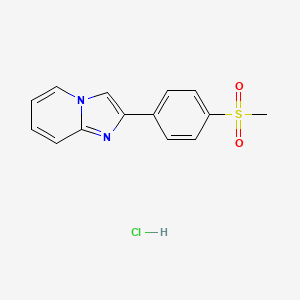

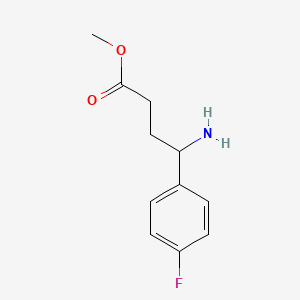

![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
